molecular formula C5H8N2O B13600010 (R)-1-(1H-Imidazol-2-yl)ethan-1-ol

(R)-1-(1H-Imidazol-2-yl)ethan-1-ol

Cat. No.: B13600010
M. Wt: 112.13 g/mol
InChI Key: SQFWQHCKCDSOJK-SCSAIBSYSA-N
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Description

(R)-1-(1H-Imidazol-2-yl)ethan-1-ol is a chiral β-amino alcohol derivative featuring an imidazole ring linked to an ethanol moiety. Its synthesis typically involves asymmetric transfer hydrogenation of α-azole ketones using catalysts like RhCl(R,R)-TsDPEN, achieving high enantiomeric excess (96–99% ee) . The compound’s R configuration is confirmed via experimental and theoretical electronic circular dichroism (ECD) data . This structural motif is pharmacologically significant, with demonstrated antibacterial and antifungal activities, particularly against Staphylococcus aureus ATCC 25923 and Malassezia furfur DSM 6170 .

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

(1R)-1-(1H-imidazol-2-yl)ethanol

InChI

InChI=1S/C5H8N2O/c1-4(8)5-6-2-3-7-5/h2-4,8H,1H3,(H,6,7)/t4-/m1/s1

InChI Key

SQFWQHCKCDSOJK-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=NC=CN1)O

Canonical SMILES

CC(C1=NC=CN1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1H-imidazol-2-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the Debus-Radziszewski imidazole synthesis.

    Chiral Center Introduction: The chiral center is introduced via asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired (1R) configuration.

    Ethanol Moiety Addition: The ethanol moiety is introduced through nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile attacking an appropriate electrophile, such as an epoxide or a halohydrin.

Industrial Production Methods

Industrial production of (1R)-1-(1H-imidazol-2-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:

    Catalysis: Utilizing efficient catalysts to enhance reaction rates.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Imidazole-2-carboxylic acid.

    Reduction: Imidazoline derivatives.

    Substitution: Imidazole-2-yl ethyl esters or ethers.

Scientific Research Applications

(1R)-1-(1H-imidazol-2-yl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(1H-imidazol-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target protein. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biological processes.

Comparison with Similar Compounds

Benzimidazole Derivatives

  • 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol (Compound 10) and 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one (Compound 11) :

    • The hydroxyl group in Compound 10 enhances hydrogen bonding, influencing solubility and crystallinity compared to the ketone (Compound 11) .
    • Melting points and spectroscopic data (¹H/¹³C NMR) differ due to the presence of the hydroxyl vs. carbonyl group .
  • (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol: The allyl substituent introduces steric effects, altering crystal packing. Single-crystal X-ray studies reveal intermolecular O–H···N and O–H···O hydrogen bonds, forming layered structures .

Aromatic vs. Non-Aromatic Imidazole Derivatives

  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine vs. 2-(1H-Imidazol-2-yl)-1H-perimidine: The dihydroperimidine derivative forms methanol solvates due to localized imidazolyl NH hydrogen bonding, while the aromatic perimidine analogue lacks solvate formation despite similar purification steps . Solubility in methanol is comparable, but crystal packing differs due to conjugation effects in the aromatic system .

Substituent Effects on Properties and Reactivity

Nitro-Substituted Derivatives

  • 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol (2a–2u): Nitro groups enhance electrophilicity, improving reactivity in nucleophilic substitutions. These derivatives exhibit varied antimicrobial activities depending on styryl substituents . Example: 2-(5-Nitro-1H-imidazol-1-yl)ethanol (CAS 5006-68-8) is a key impurity in pharmaceutical synthesis, with strict regulatory guidelines for purity .

Aryl-Substituted Derivatives

  • 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols: Aryl groups at the ethanol moiety increase hydrophobicity, impacting bioavailability. Substituted phenyl rings (e.g., 4-fluorophenyl) enhance antifungal potency . Comparative data for fluorophenyl derivatives (e.g., (R)-1-(4-fluorophenyl)ethan-1-ol) show stereochemical purity (87–90%) and solvent-dependent optical rotation .

Stereochemical Considerations

Enantiomeric Activity Differences

  • (R)- vs. (S)-1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol: The R enantiomer exhibits superior antiparasitic activity compared to the S form, as shown in in vitro screens against protozoan pathogens . Density functional theory (DFT) calculations reveal transition-state stabilization for R-configuration esters during kinetic resolution .

Physicochemical Properties

Solubility and Hydrogen Bonding

  • (R)-1-(1H-Imidazol-2-yl)ethan-1-ol is sparingly soluble in polar solvents (e.g., methanol) due to intermolecular O–H···N hydrogen bonds .
  • 1-(Benzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol derivatives show improved solubility in ethanol and acetone, attributed to benzofuranyl hydrophobicity .

Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source
(R)-1-(3,5-Dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol 7.65 (s, 1H, imidazole), 5.20 (d, 1H, OH) 156.2 (C=O), 121.8 (imidazole)
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol 8.10 (s, 1H, NH), 4.90 (q, 1H, CH-OH) 158.4 (C=N), 65.3 (CH-OH)

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